molecular formula C18H15N5O6S2 B1662192 Necrosulfonamide CAS No. 1360614-48-7

Necrosulfonamide

Katalognummer B1662192
CAS-Nummer: 1360614-48-7
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: FNPPHVLYVGMZMZ-XBXARRHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Necrosulfonamide is a very specific and potent necrosis inhibitor that blocks the mixed lineage kinase domain-like protein (MLKL) .


Synthesis Analysis

Necrosulfonamide (NSA) is a MLKL inhibitor that targets the N-terminal domain of MLKL, and as a result, blocks the necrotic membrane disruption mediated by MLKL . It has been demonstrated that NSA exhibits neuroprotection against ischemic brain injury by degrading MLKL .


Molecular Structure Analysis

The molecular formula of Necrosulfonamide is C18H15N5O6S2 .


Chemical Reactions Analysis

Necrosulfonamide covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .


Physical And Chemical Properties Analysis

The molecular formula of Necrosulfonamide is C18H15N5O6S2 and its molecular weight is 461.47 .

Wissenschaftliche Forschungsanwendungen

  • Neurological Impairment in Spinal Cord Injury : Research has shown that NSA can ameliorate neurological impairment in spinal cord injury (SCI). In studies involving mice, NSA was found to improve antioxidative capacity. It was administered through intraperitoneal injection, demonstrating a reduction in necrotic cell death and enhancement in forelimb grip strength, as well as improvement in hind limb function​​.

  • Inflammatory Bowel Disease (IBD) Treatment : NSA has also been investigated for its role in treating IBD. It functions by inhibiting pyroptosis and necroptosis pathways, which are forms of cell death associated with inflammation. Studies using mouse models of acute colitis showed that NSA could reduce symptoms like weight loss and disease activity index (DAI) score. It also diminished the accumulation of macrophages and T-cells in colon tissue, suggesting its potential as a therapeutic agent for IBD​​.

Safety And Hazards

Necrosulfonamide is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Necrosulfonamide has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis . Future research could focus on novel therapeutic strategies that combine antibiotics with necroptosis inhibitors .

Eigenschaften

IUPAC Name

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPHVLYVGMZMZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364437
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Necrosulfonamide

CAS RN

432531-71-0
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrosulfonamide
Reactant of Route 2
Reactant of Route 2
Necrosulfonamide
Reactant of Route 3
Reactant of Route 3
Necrosulfonamide
Reactant of Route 4
Reactant of Route 4
Necrosulfonamide
Reactant of Route 5
Reactant of Route 5
Necrosulfonamide
Reactant of Route 6
Reactant of Route 6
Necrosulfonamide

Citations

For This Compound
1,890
Citations
QX Zhang, D Guo, FC Wang… - European Review for …, 2020 - europeanreview.org
… This research aimed to investigate the protective effect of the MLKL inhibitor necrosulfonamide (NSA) on human NP cells. PATIENTS AND METHODS: We collected human NP tissues …
Number of citations: 26 www.europeanreview.org
W Yang, K Tao, Y Wang, Y Huang, C Duan… - Biochemical …, 2022 - Elsevier
Inflammatory bowel disease (IBD) is a chronic relapsing disorder of the gastrointestinal tract, while the present therapeutic efficacy is insufficient. In recent years, numerous studies have …
Number of citations: 11 www.sciencedirect.com
TMK Motawi, ZM Abdel-Nasser… - ACS chemical …, 2020 - ACS Publications
Alzheimer’s disease (AD) is a progressively debilitating neurodegenerative disorder that has no effective remedy, so far, with available therapeutic modalities being only symptomatic …
Number of citations: 32 pubs.acs.org
X Zhang, Y Zhang, F Wang, Y Liu, VW Yong… - Frontiers in Molecular …, 2022 - frontiersin.org
Objective: Intracerebral hemorrhage (ICH) is the most lethal subtype of stroke, without effective treatment. Necrosulfonamide (NSA), a specific inhibitor for mixed lineage kinase domain-…
Number of citations: 13 www.frontiersin.org
S Ueda, TF Chen-Yoshikawa, S Tanaka… - The Journal of thoracic …, 2022 - Elsevier
Background Necroptosis plays an important role in cell death during pulmonary ischemia-reperfusion injury (IRI). We hypothesized that therapy with necrosulfonamide (NSA), a mixed-…
Number of citations: 23 www.sciencedirect.com
D Liao, L Sun, W Liu, S He, X Wang, X Lei - MedChemComm, 2014 - pubs.rsc.org
Through high-throughput screening of 200 000 compounds and subsequent structure–activity relationship (SAR) studies we identified necrosulfonamide (NSA) as a potent small …
Number of citations: 48 pubs.rsc.org
Y Wang, J Wang, H Wang, X Feng, Y Tao, J Yang… - World Neurosurgery, 2018 - Elsevier
Objective Spinal cord injury (SCI) is a serious trauma without efficient treatment currently. Necroptosis can be blocked post injury by special inhibitors. This study is to investigate the …
Number of citations: 24 www.sciencedirect.com
J Jiao, Y Wang, P Ren, S Sun, M Wu - Frontiers in pharmacology, 2020 - frontiersin.org
Currently, there is no efficient therapy for spinal cord injury (SCI). Anoxemia after SCI is a key problem, which leads to tissue destruction, while hypoxia after SCI induces cell injury along …
Number of citations: 31 www.frontiersin.org
B Boersma, K Möller, L Wehl, V Puddinu… - Journal of Controlled …, 2022 - Elsevier
Inflammation is required for protective responses against pathogens and is thus essential for survival, but sustained inflammation can lead to diseases, such as atherosclerosis and …
Number of citations: 3 www.sciencedirect.com
J Zhang, K Wei - Experimental cell research, 2021 - Elsevier
… The aim of the present study was to examine the effect of the pyroptosis inhibitor necrosulfonamide (NSA) on the proliferation and differentiation of osteoblasts and elucidate the …
Number of citations: 21 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.